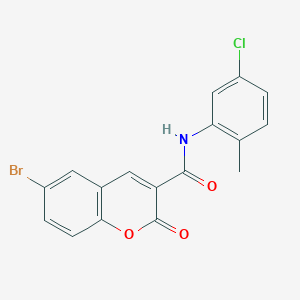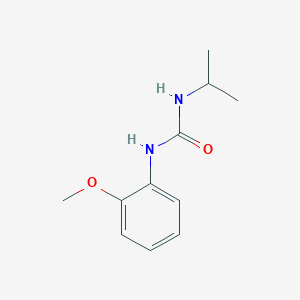![molecular formula C13H10ClN3O3 B7458788 3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)
3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid is a pyrazine derivative that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of several enzymes and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid involves the inhibition of enzyme activity through the formation of a covalent bond between the inhibitor and the enzyme active site. The inhibitor binds to the enzyme active site through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions, leading to the inhibition of enzyme activity.
Biochemical and Physiological Effects:
3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase, which are involved in several diseases such as glaucoma, epilepsy, and cancer. It has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of several diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid in lab experiments include its potent inhibitory activity against several enzymes, its wide range of biochemical and physiological effects, and its potential applications in the treatment of several diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the study of 3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid. One potential direction is the development of more potent inhibitors of carbonic anhydrase and acetylcholinesterase, which may have therapeutic applications in the treatment of several diseases. Another potential direction is the study of the compound's anti-inflammatory and antioxidant properties, which may have applications in the treatment of several diseases. Finally, the study of the compound's potential toxicity and the development of safer and more effective methods of handling and storage may also be an important area of future research.
Métodos De Síntesis
The synthesis of 3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid involves the reaction of 3-chloro-4-methyl aniline with pyrazine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the two molecules, leading to the final product.
Aplicaciones Científicas De Investigación
3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of several enzymes, including carbonic anhydrase, which has been implicated in several diseases such as glaucoma, epilepsy, and cancer. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propiedades
IUPAC Name |
3-[(3-chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c1-7-2-3-8(6-9(7)14)17-12(18)10-11(13(19)20)16-5-4-15-10/h2-6H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXFEMBNCVVSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)
![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)




![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)
methanone](/img/structure/B7458777.png)




![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)